Heptacosan-10-one
Description
Heptacosan-10-one (C₂₇H₅₄O; molecular weight: 394.42 g/mol) is a long-chain saturated ketone with a 27-carbon backbone and a ketone group at the 10th position . It is notable for its role in insect chemical ecology, particularly as a component of contact sex pheromones in species such as the white-spotted longicorn beetle (Anoplophora malasiaca) . In Trachypus boharti and P. triangulum wasps, it is found in the postpharyngeal gland (PPG), alongside unsaturated hydrocarbons and other ketones, suggesting roles in microbial defense or intraspecific communication . Its structural features—chain length, ketone position, and saturation—dictate its biological activity and physicochemical properties.
Properties
CAS No. |
261172-94-5 |
|---|---|
Molecular Formula |
C27H54O |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
heptacosan-10-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
BDRZUARQSWNWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptacosan-10-one can be synthesized through several methods, including the oxidation of heptacosane or the reduction of heptacosanoic acid. One common synthetic route involves the oxidation of heptacosane using a strong oxidizing agent such as potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptacosane. This process is carried out in large reactors where heptacosane is exposed to an oxidizing agent in the presence of a catalyst, often at elevated temperatures and pressures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: Heptacosan-10-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce heptacosanoic acid.
Reduction: It can be reduced to form heptacosanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Heptacosan-10-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain alkanes and ketones.
Biology: Studied for its role in the cuticular waxes of plants and insects, where it contributes to the protective barrier against environmental stress.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain ketones and alcohols.
Mechanism of Action
The mechanism of action of heptacosan-10-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane transport. Additionally, its ketone group can participate in redox reactions, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Variations in Chain Length
a. Pentacosan-8-one (C₂₅H₅₀O)
- Structure : 25-carbon chain with a ketone at position 7.
- Role : Dominant compound in the PPG of T. boharti and P. triangulum .
- Comparison : Shorter chain length reduces molecular weight (366.67 g/mol) and increases volatility compared to heptacosan-10-one. This may enhance diffusion in pheromone signaling but reduce binding specificity to olfactory receptors.
b. Hentriacontenes (C₃₁H₆₂)
- Structure : Unsaturated 31-carbon hydrocarbons (e.g., in T. elongatus).
- Role : Replace ketones in T. elongatus PPG, highlighting species-specific chemical adaptations .
- Comparison : Lack of a ketone group eliminates hydrogen-bonding capacity, altering interactions with receptors and microbial targets.
Variations in Ketone Position
a. Heptacosan-12-one (C₂₇H₅₄O)
- Structure : Ketone at position 12 instead of 10.
- Role : Inhibits mating behaviors in A. malasiaca when present in pheromone blends, contrasting with the stimulatory role of this compound .
- Comparison : A two-carbon shift in ketone position disrupts molecular conformation, likely interfering with receptor binding.
b. Pentacosan-8-one vs. This compound
Unsaturated Ketones
a. [Z]-18-Heptacosen-10-one (C₂₇H₅₂O)
b. [18Z,21Z]-Heptacosa-18,21-dien-10-one
Functional Group Additions
a. Gomadalactones A–C
- Structure : Bicyclic lactones.
- Role: Non-ketone components required for full pheromone activity in A. malasiaca .
- Comparison : Unlike this compound, these lactones provide structural complexity and chiral centers, enabling multisensory signaling.
Physicochemical and Ecological Implications
| Property | This compound | Pentacosan-8-one | [Z]-18-Heptacosen-10-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 394.42 | 366.67 | 392.55 |
| Ketone Position | 10 | 8 | 10 |
| Unsaturation | None | None | C18 cis |
| Biological Role | Stimulatory | Dominant in PPG | Synergistic activator |
- Volatility : Longer chains (C27) reduce volatility, but unsaturation in [Z]-18-heptacosen-10-one counteracts this effect.
- Receptor Specificity : Ketone position and stereochemistry determine species-specific responses. For example, heptacosan-12-one acts as an inhibitor in blends where this compound is active .
- Ecological Adaptation : T. elongatus lacks ketones entirely, relying on hydrocarbons, which may reflect divergent evolutionary pressures or environmental niches .
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